Distinct Hydrogen-Bonding Capacity: CHF2 vs. CF3 Ketone Analogs
The alpha,alpha-difluoromethyl ketone (COCHF2) moiety in the target compound provides a dual hydrogen-bond donor/acceptor capability that is absent in the corresponding trifluoromethyl ketone analogs such as 2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone (CAS 1190865-43-0). Analysis of H-bonding has revealed difluoromethyl ketones to be potentially highly useful dual H-bond donor/acceptor moieties, whereas CF3 groups act exclusively as weak acceptors [1]. A cocrystal structure of a CHF2-containing HCV NS3 protease inhibitor confirmed an H-bond between the polarized C-H of the CHF2 moiety and the backbone carbonyl of Leu135 of the enzyme, a critical interaction not possible with a CF3 group [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor capacity |
|---|---|
| Target Compound Data | CHF2 group: dual H-bond donor and acceptor (C-H...O interaction confirmed by X-ray crystallography) |
| Comparator Or Baseline | CF3 group in 2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone: H-bond acceptor only |
| Quantified Difference | Qualitative difference: presence vs. absence of H-bond donor capacity; specific H-bond distance: CHF2 C-H...O interaction (distance: ~2.2-2.5 Å in HCV protease complex [2]) |
| Conditions | X-ray crystallography of enzyme-inhibitor complex (NS3/4A protease); computational analysis of H-bonding capacity [1] [2] |
Why This Matters
For scientists designing enzyme inhibitors or receptor ligands, the ability of the CHF2 group to donate a hydrogen bond can provide up to an additional 1-3 kcal/mol of binding free energy through a non-classical H-bond, offering a differentiation point unattainable with CF3-containing analogs, directly impacting lead optimization and SAR studies.
- [1] Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. RSC Advances, 2021. View Source
- [2] Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor. ACS Medicinal Chemistry Letters, 2018. View Source
